3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14948992
InChI: InChI=1S/C21H22N2O4/c1-26-17-5-3-15(4-6-17)20(24)14-22-21(25)10-12-23-11-9-16-13-18(27-2)7-8-19(16)23/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

CAS No.:

Cat. No.: VC14948992

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide -

Specification

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name 3-(5-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
Standard InChI InChI=1S/C21H22N2O4/c1-26-17-5-3-15(4-6-17)20(24)14-22-21(25)10-12-23-11-9-16-13-18(27-2)7-8-19(16)23/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,25)
Standard InChI Key OOHRCJJQNYCSFY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CNC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Introduction

3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a complex organic compound that combines an indole structure with a methoxy-substituted phenyl group and a propanamide moiety. This compound is of interest due to its potential biological activities, which are often associated with indole derivatives. The indole ring is a core structure in many pharmacologically active compounds, suggesting that this derivative may exhibit diverse biological effects.

Synthesis and Chemical Behavior

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide can be approached through various methods, emphasizing the importance of selecting appropriate reagents and reaction conditions to optimize yield and purity. This compound's chemical behavior can be explored through reactions that modify its functional groups, potentially leading to analogs with altered properties.

Biological Significance and Potential Applications

Compounds featuring indole structures often exhibit significant biological activities, including antitumor, analgesic, and neuroprotective effects. The specific biological activity of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide would require further investigation through in vitro and in vivo studies to understand its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
3-(1H-indol-3-yl)-propanoic acidIndole core with propanoic acidAntitumor
N-[2-(4-methoxyphenyl)acetamide]Acetamide derivativeAnalgesic
5-MethoxyindoleSimple indole structureNeuroprotective
3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamideDual functionality combining indole and methoxy-substituted phenyl groupPotential for diverse biological activities

Future Research Directions

Further research is needed to fully understand the biological activities and potential applications of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide. Interaction studies with biological targets would provide valuable insights into its pharmacological profile.

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